molecular formula C10H9N3 B8576517 1-Phenyl-4-vinyl-1H-1,2,3-triazole

1-Phenyl-4-vinyl-1H-1,2,3-triazole

Cat. No. B8576517
M. Wt: 171.20 g/mol
InChI Key: DZYAQDLVKHXWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08907105B1

Procedure details

2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate (1.43 g, 5.35 mmol), triethylamine (1.62 g, 16.05 mmol) and sodium iodide (2.41 g, 16.05 mmol) were added to a vial to produce 1-phenyl-4-vinyl-1H-1,2,3-triazole.
Name
2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[N:9]=[N:10][N:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:12]=1)(=O)=O.C(N(CC)CC)C.[I-].[Na+]>>[C:13]1([N:11]2[CH:12]=[C:8]([CH:7]=[CH2:6])[N:9]=[N:10]2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:2.3|

Inputs

Step One
Name
2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethyl methanesulfonate
Quantity
1.43 g
Type
reactant
Smiles
CS(=O)(=O)OCCC=1N=NN(C1)C1=CC=CC=C1
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.41 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=NC(=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.